Product packaging for 1-(5-Bromoquinolin-8-yl)ethanone(Cat. No.:)

1-(5-Bromoquinolin-8-yl)ethanone

Cat. No.: B13659011
M. Wt: 250.09 g/mol
InChI Key: LCUJGBLVYGPYIZ-UHFFFAOYSA-N
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Description

1-(5-Bromoquinolin-8-yl)ethanone is a brominated quinoline derivative with the molecular formula C11H8BrNO and a molecular weight of 250.09 g/mol . This compound features a ketone functional group at the 1-position of the quinoline ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. As a building block, it can be used to generate more complex molecules; the bromine atom is a common site for metal-catalyzed cross-coupling reactions, while the ketone can undergo nucleophilic additions or be reduced to an alcohol . Quinoline scaffolds, in general, are pivotal in medicinal chemistry and are investigated for their diverse biological activities . Related 8-hydroxyquinoline derivatives, for instance, have been studied extensively for their antimicrobial, anticancer, and antiviral properties, acting as privileged structures for developing pharmacologically active scaffolds . Researchers value this compound for constructing novel chemical entities, particularly in exploring structure-activity relationships around the quinoline core. This product is intended for research use only and is not for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the compound should be stored as recommended by the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO B13659011 1-(5-Bromoquinolin-8-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(5-bromoquinolin-8-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-6H,1H3

InChI Key

LCUJGBLVYGPYIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2

Origin of Product

United States

Synthetic Methodologies for 1 5 Bromoquinolin 8 Yl Ethanone and Its Precursors

Strategies for Regioselective Bromination of Quinoline (B57606) Scaffolds

The position of bromination on the quinoline ring is highly dependent on the reaction conditions and the directing effects of existing substituents.

Direct bromination of the quinoline ring can be achieved using various brominating agents. The regioselectivity of these reactions is influenced by the electronic properties of the quinoline nucleus.

N-Bromosuccinimide (NBS): NBS is a versatile reagent for the bromination of aromatic compounds. In the case of quinoline, the reaction outcome is sensitive to the solvent and the presence of catalysts. For instance, the bromination of 8-hydroxyquinoline with NBS in chloroform can lead to the formation of 7-bromoquinolin-8-ol. mdpi.com Further reaction can introduce a second bromine atom. A facile and general approach for constructing functionalized bromoquinolines involves the dehydrogenation of tetrahydroquinolines using NBS, where it acts as both an electrophile and an oxidant. rsc.orgnih.gov This cascade transformation proceeds under metal-free conditions with good functional group tolerance. rsc.orgnih.gov

Molecular Bromine (Br₂): The reaction of quinoline with molecular bromine often results in the formation of a bromine salt. acgpubs.org However, for substituted quinolines, such as 8-hydroxyquinoline, 8-methoxyquinoline, and 8-aminoquinoline, treatment with molecular bromine under controlled conditions can yield mono- and di-bromo derivatives. acgpubs.orgresearchgate.net For example, the bromination of 8-methoxyquinoline with bromine has been shown to regioselectively yield 5-bromo-8-methoxyquinoline as the sole product. acgpubs.orgresearchgate.net The reaction conditions, including the stoichiometry of bromine, solvent, and temperature, play a critical role in determining the product distribution. acgpubs.orgresearchgate.net

The following table summarizes the outcomes of direct bromination on different 8-substituted quinolines:

Starting MaterialBrominating AgentMajor Product(s)Reference(s)
8-HydroxyquinolineBr₂ (1.5 eq) in CH₃CN5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline researchgate.net
8-MethoxyquinolineBr₂ (1.1 eq) in CCl₄5-Bromo-8-methoxyquinoline acgpubs.orgresearchgate.net
8-AminoquinolineBr₂ (2 eq) in CH₂Cl₂5,7-Dibromo-8-aminoquinoline researchgate.net
TetrahydroquinolineNBSFunctionalized bromoquinolines rsc.orgnih.gov

Indirect methods for bromination offer an alternative route to achieve specific regioselectivity that may not be possible through direct halogenation. This often involves the introduction of a directing group or the conversion of a pre-existing functional group into a bromine atom. For instance, a multi-step sequence involving nitration followed by reduction and a Sandmeyer-type reaction can be employed to introduce a bromine atom at a specific position.

Introduction of the Ethanone (B97240) Moiety at the 8-Position

The introduction of an acetyl group (ethanone moiety) at the C8 position of the quinoline ring is a key step in the synthesis of the target compound. This can be accomplished through various C-C bond-forming reactions.

Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic rings. However, the direct acylation of quinoline can be challenging due to the deactivating effect of the nitrogen atom. Therefore, modifications and alternative strategies are often employed. One approach involves the use of a directing group to facilitate acylation at the desired position.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Acylation: A facile and efficient protocol for the C8-selective acylation of quinoline N-oxides has been developed using α-oxocarboxylic acids as the acylating reagent. acs.orgmdpi.com In this approach, the N-oxide acts as a directing group, facilitating the formation of a palladacycle intermediate that directs the acylation to the C8 position. acs.orgmdpi.com This method proceeds under mild conditions with excellent regioselectivity. acs.org Similarly, a one-pot synthesis of 8-acylated 2-quinolinones has been achieved through palladium-catalyzed C8-H activation of quinoline N-oxides with aldehydes. acs.orgacs.org

The general scheme for the palladium-catalyzed C8-acylation of quinoline N-oxides is as follows: Quinoline N-oxide + Acylating Agent --(Pd catalyst)--> 8-Acylquinoline N-oxide

This reaction demonstrates high regioselectivity for the C8 position due to the chelation assistance of the N-oxide group. acs.orgmdpi.com

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of 1-(5-bromoquinolin-8-yl)ethanone can also be achieved through a multi-step pathway starting from simpler, more readily available precursors. These synthetic routes offer flexibility in introducing various substituents onto the quinoline scaffold. Classic quinoline syntheses such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions provide access to the core quinoline structure, which can then be further functionalized. mdpi.compharmaguideline.comnih.goviipseries.org

For example, a plausible multi-step synthesis could involve:

Synthesis of a substituted aniline: Starting with a commercially available aniline derivative.

Construction of the quinoline ring: Employing a classic named reaction like the Skraup synthesis to form the quinoline core.

Regioselective bromination: Introducing the bromine atom at the C5 position.

Introduction of the ethanone moiety: Performing an acylation or a palladium-catalyzed coupling reaction at the C8 position.

Condensation and Cyclization Reactions

The fundamental quinoline scaffold of the target molecule can be constructed using well-established condensation and cyclization reactions. These methods typically involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring starting from aniline derivatives.

One of the most direct and uncomplicated methods for quinoline synthesis is the Friedländer Synthesis . This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organicreactions.orgsemanticscholar.org For the synthesis of this compound, a hypothetical Friedländer approach would involve the reaction between a 2-amino-4-bromobenzaldehyde or a related ketone and an acetyl-containing compound like acetylacetone. The reaction is typically promoted by acid or base catalysts and can be performed with or without a solvent, sometimes under microwave irradiation to enhance reaction rates. jk-sci.comorganic-chemistry.org

Another classical approach is the Skraup-Doebner-von Miller reaction . This method is a variation of the Skraup synthesis and typically uses an α,β-unsaturated carbonyl compound which reacts with an aniline derivative under acidic conditions. nih.govresearchgate.net In this pathway, a bromoaniline derivative could be reacted with an appropriate α,β-unsaturated ketone. The mechanism is believed to involve a conjugate addition of the aniline, followed by cyclization and oxidation to form the quinoline ring. nih.gov While robust, these classical methods can sometimes suffer from harsh reaction conditions and the formation of side products, necessitating careful optimization. nih.gov

Sequential Functionalization at C-5 and C-8 Positions

A common and highly controlled strategy for preparing polysubstituted quinolines like this compound is the sequential functionalization of a pre-formed quinoline core. This approach allows for the precise introduction of the bromo and acetyl groups at the desired C-5 and C-8 positions, respectively.

Electrophilic aromatic substitution on the quinoline ring under acidic conditions preferentially occurs on the electron-rich benzene ring, primarily at the C-5 and C-8 positions. imperial.ac.ukgraduatecollege.ac.in This inherent reactivity can be exploited to synthesize the target compound. A logical synthetic route would begin with 8-acetylquinoline (B1314989) as the precursor. nih.gov Electrophilic bromination of 8-acetylquinoline would then be carried out. The directing effects of the existing acetyl group and the quinoline nitrogen would favor the introduction of the bromine atom at the C-5 position.

Alternatively, functionalization can be achieved starting with 8-aminoquinoline. The amino group can be first acylated to form a directing group, such as an amide. This amide group then directs regioselective bromination to the C-5 position, often facilitated by a copper promoter. beilstein-journals.orgbeilstein-journals.org Subsequent chemical modification of the amide at the C-8 position would be required to yield the final acetyl group. A highly efficient variation of this is a one-pot reaction where 8-aminoquinoline is treated with an acyl halide in the presence of a copper catalyst, achieving both N-acylation and C-5 halogenation in a single step. nih.gov

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to enhance reaction efficiency, selectivity, and scope. The synthesis of this compound and its precursors can be significantly improved through the use of transition metal catalysts and advanced reaction technologies like photochemical and flow chemistry.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Modification

Transition metal catalysis provides powerful tools for C-H bond activation and cross-coupling reactions, enabling the direct introduction of functional groups onto the quinoline scaffold.

Palladium-catalyzed reactions are particularly prominent for the functionalization of quinolines. An efficient method for the synthesis of 8-acylated quinoline N-oxides has been developed via palladium-catalyzed C-H activation and subsequent reaction with α-diketones. rsc.org This strategy could be adapted by starting with 5-bromoquinoline N-oxide and introducing the acetyl group at the C-8 position. Palladium catalysis is also known to facilitate C-8 selective arylation of quinoline N-oxides, demonstrating its utility in directing functionalization to this specific position. utrgv.edu

Copper-catalyzed or -promoted reactions are also crucial, especially for halogenation. An efficient and practical method for the C-5 selective bromination of 8-aminoquinoline amides has been developed using a copper promoter with alkyl bromides serving as the bromine source. beilstein-journals.orgbeilstein-journals.org This method exhibits excellent site selectivity and works under mild conditions.

Table 1: Comparison of Catalytic Systems for Quinoline Functionalization

Catalytic System Target Transformation Position Advantages
Palladium(II) Acetate / Norbornene C-H Acylation C-8 High regioselectivity, direct installation of acyl group. rsc.org
Copper(I) Iodide C-H Bromination C-5 Mild conditions, excellent site selectivity for amides. beilstein-journals.org
Copper(II) Bromide N-Acylation & C-H Bromination C-5 One-pot synthesis from 8-aminoquinoline. nih.gov

Photochemical and Flow Chemistry Applications in Quinoline Synthesis

Photochemical methods and continuous flow chemistry represent cutting-edge technologies that offer significant advantages for the synthesis of heterocyclic compounds like quinolines. These "enabling technologies" can lead to higher productivity, improved safety, and unique reactivity compared to traditional batch processes.

The synthesis of the quinoline core can be achieved via a continuous photochemical process involving an alkene isomerization and cyclocondensation cascade. By irradiating substrates in a flow reactor, various substituted quinolines can be generated in high yields with throughputs of over a gram per hour. This approach is considered a green chemistry technique as light is a traceless reagent.

Flow chemistry is particularly beneficial for reactions that are difficult to control in batch, such as those involving hazardous reagents or unstable intermediates. The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor can significantly enhance reaction efficiency and safety. For the synthesis of a precursor to this compound, a flow process could be employed to construct the quinoline ring, which would then be functionalized in subsequent steps.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction conditions. Key parameters that are typically screened include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the copper-promoted C-5 bromination of an N-(quinolin-8-yl)amide, various factors must be considered. The choice of the copper salt (e.g., CuI, CuBr, Cu(OAc)₂) can significantly impact the reaction's efficiency. Similarly, the solvent plays a critical role, with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) often proving effective. The reaction temperature is another crucial variable that needs to be fine-tuned to balance reaction rate and the formation of potential side products.

Table 2: Optimization of Conditions for a Key Synthetic Step (e.g., C-5 Bromination)

Entry Catalyst (mol%) Solvent Base Temperature (°C) Yield (%)
1 CuI (10) Dioxane K₂CO₃ 100 45
2 CuBr (10) Dioxane K₂CO₃ 100 62
3 Cu(OAc)₂ (10) Dioxane K₂CO₃ 100 38
4 CuBr (10) DMF K₂CO₃ 100 75
5 CuBr (10) DMSO K₂CO₃ 100 88
6 CuBr (10) DMSO Cs₂CO₃ 100 92
7 CuBr (10) DMSO Cs₂CO₃ 120 91 (with side products)

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on the efficiency and selectivity of synthetic transformations. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.

In transition metal-catalyzed reactions, the solvent can do more than just dissolve the reactants. It can coordinate to the metal center, influencing its catalytic activity and selectivity. For example, in the palladium-catalyzed C-H arylation of quinoline N-oxides, solvation effects were found to be a key parameter influencing the site-selectivity between the C-2 and C-8 positions. utrgv.edu A careful selection of solvent is therefore essential to not only achieve a high reaction rate but also to direct the functionalization to the desired position on the quinoline scaffold, thereby maximizing the yield of the target compound, this compound.

Catalyst and Reagent Stoichiometry

The synthesis of this compound involves a multi-step process where the stoichiometry of catalysts and reagents is critical for achieving high yields and minimizing side products. The primary synthetic routes typically involve the preparation of a suitable 5-bromoquinolin-8-yl precursor followed by the introduction of the acetyl group, often via a Friedel-Crafts acylation or a related reaction. The precise ratios of reactants and catalysts are dictated by the specific reaction pathway chosen.

A plausible synthetic strategy begins with the bromination of an 8-substituted quinoline, such as 8-hydroxyquinoline, followed by a reaction to introduce the acetyl group. The stoichiometry for each of these key steps is discussed below.

Synthesis of Precursors

A common precursor for this compound is 5-bromo-8-hydroxyquinoline. The synthesis of this intermediate and its subsequent modification to facilitate acylation requires careful control of reagent stoichiometry.

One method to prepare a suitable precursor for acylation involves the activation of the hydroxyl group in 5-bromo-8-hydroxyquinoline. For instance, it can be converted to a sulfonate ester, such as 5-bromoquinolin-8-yl 4-methylbenzenesulfonate. In a typical procedure, 5-bromo-8-hydroxyquinoline is treated with p-toluenesulfonyl chloride in the presence of a base. The stoichiometry for this reaction is generally as follows:

Reagent/CatalystMolar RatioRole
5-Bromo-8-hydroxyquinoline1.0 eqStarting Material
p-Toluenesulfonyl chloride1.1 eqActivating Agent
Sodium hydroxide1.1 eqBase

In this reaction, a slight excess of p-toluenesulfonyl chloride and sodium hydroxide is used to ensure the complete conversion of the starting material rsc.org.

Friedel-Crafts Acylation

The introduction of the acetyl group onto the 5-bromoquinoline ring system at the 8-position is commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to activate the acylating agent (e.g., acetyl chloride or acetic anhydride).

A critical aspect of Friedel-Crafts acylation is that the Lewis acid catalyst is often required in stoichiometric amounts, rather than catalytic quantities. This is because both the acylating agent and the product, an aryl ketone, can form complexes with the Lewis acid, thereby deactivating it.

Based on these principles, a hypothetical stoichiometric table for the Friedel-Crafts acylation of a suitable 5-bromoquinoline precursor (e.g., 5-bromo-8-methoxyquinoline or another protected derivative) to produce this compound would be as follows:

Reagent/CatalystMolar RatioRole
5-Bromoquinoline Precursor1.0 eqStarting Material
Acetyl Chloride1.0 - 1.2 eqAcylating Agent
Aluminum Chloride (AlCl₃)1.0 - 1.2 eqLewis Acid Catalyst

It is common to use a slight excess of the acylating agent and the Lewis acid catalyst to drive the reaction to completion. The choice of solvent is also crucial, with non-polar, aprotic solvents like nitrobenzene or carbon disulfide often being employed.

Reactivity and Reaction Mechanisms of 1 5 Bromoquinolin 8 Yl Ethanone

Reactivity of the Bromine Atom at the C-5 Position

The bromine atom attached to the C-5 position of the quinoline (B57606) ring is a key site for various substitution and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring system.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. wikipedia.org In the case of 1-(5-bromoquinolin-8-yl)ethanone, the quinoline ring itself, particularly with the acetyl group, can facilitate nucleophilic attack. Heteroaromatic compounds like quinolines are generally more reactive in SNAr reactions than their carbocyclic analogs. wikipedia.org The reaction proceeds through an addition-elimination mechanism, forming a temporary Meisenheimer complex. researchgate.netnih.gov The nature of the nucleophile is crucial; for instance, phenols can be used in SNAr reactions with 5-bromo-1,2,3-triazines. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org Arylboronic acids and their derivatives, like aryltrifluoroborates, are common coupling partners. wikipedia.org The reaction conditions, including the choice of base and ligands, are critical for success. elsevierpure.com

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.orgias.ac.in It has become a preferred method for synthesizing aryl amines due to its mild conditions and broad substrate scope. ias.ac.inorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the reaction's efficiency and can be tailored to the specific substrates. ias.ac.in For instance, sterically demanding phosphine ligands have been successfully used in the Buchwald-Hartwig amination of 8-(benzyloxy)-5-bromoquinoline (B3049327) with secondary anilines. ias.ac.inresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Reactants Catalyst System Product Type Reference
Suzuki-Miyaura Aryl halide, Arylboronic acid Pd catalyst, Base Biaryl wikipedia.orglibretexts.org
Buchwald-Hartwig Aryl halide, Amine Pd catalyst, Phosphine ligand, Base Aryl amine wikipedia.orgias.ac.in

Reductive Debromination Reactions

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation. For example, palladium on carbon (Pd/C) with hydrogen gas can be used to reduce the bromoquinoline derivative. ias.ac.inresearchgate.net This process is often a side reaction in other transformations, such as the Buchwald-Hartwig amination, where hydrodehalogenation can compete with the desired coupling. wikipedia.org

Reactivity of the Ethanone (B97240) Group at the C-8 Position

The ethanone (acetyl) group at the C-8 position provides another handle for chemical modification, primarily through reactions involving the carbonyl group and the adjacent methyl group.

Carbonyl Condensation Reactions (e.g., Knoevenagel, Aldol)

Carbonyl condensation reactions are a broad class of reactions that involve the formation of a carbon-carbon bond between two carbonyl-containing compounds. openstax.org

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org The reaction typically proceeds through nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Various catalysts, including amines and boric acid, can be employed. wikipedia.orgmdpi.com

Aldol Condensation: This reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. openstax.orgyoutube.com The reaction can be catalyzed by either acid or base. vanderbilt.edu Intramolecular aldol condensations are also possible, leading to the formation of cyclic products, with five- and six-membered rings being particularly favorable. vanderbilt.eduyoutube.com The reactivity in aldol condensations is dependent on the presence of α-hydrogens. scribd.com

Table 2: Comparison of Knoevenagel and Aldol Condensations

Feature Knoevenagel Condensation Aldol Condensation
Nucleophile Active methylene compound (e.g., malonic esters, cyanoacetic esters) Enolate of an aldehyde or ketone
Electrophile Aldehyde or ketone Aldehyde or ketone
Catalyst Typically a weak base (e.g., amine) Acid or base
Initial Product β-hydroxy intermediate β-hydroxy aldehyde or ketone
Final Product Often an α,β-unsaturated dicarbonyl or related compound after dehydration α,β-unsaturated aldehyde or ketone after dehydration

Reduction of the Ketone Functionality

The ketone group of the ethanone moiety can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. For example, catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, often used for dehalogenation, can also lead to the reduction of other functional groups depending on the reaction conditions. ias.ac.inresearchgate.net The reduction of the ketone would yield 1-(5-bromoquinolin-8-yl)ethanol.

Formation of Imines and Oximes

The acetyl group at the C8 position of this compound serves as a reactive site for condensation reactions, most notably with primary amines and hydroxylamine (B1172632) to form imines (also known as Schiff bases) and oximes, respectively. masterorganicchemistry.comresearchgate.net These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen double bonds. researchgate.net

Similarly, the reaction with hydroxylamine (NH₂OH) follows an analogous mechanism to produce the corresponding oxime. masterorganicchemistry.com The mechanism for both imine and oxime formation can be summarized in a sequence of steps: Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation (PADPED). masterorganicchemistry.com

The general transformation can be represented as follows:

Imine Formation: this compound + R-NH₂ → 1-(5-Bromoquinolin-8-yl)-N-(R)ethanimine + H₂O

Oxime Formation: this compound + NH₂OH → this compound oxime + H₂O

These reactions are valuable as the resulting imines and oximes can serve as versatile intermediates for the synthesis of more complex heterocyclic structures and other functionalized molecules. researchgate.net

Table 1: Key Steps in Imine/Oxime Formation from this compound

Step Description Role of Catalyst (Acid)
1. Protonation The carbonyl oxygen is protonated by an acid catalyst. Increases the electrophilicity of the carbonyl carbon.
2. Nucleophilic Addition The primary amine or hydroxylamine attacks the carbonyl carbon. Not directly involved, but the enhanced electrophilicity from Step 1 facilitates this step.
3. Deprotonation A proton is removed from the nitrogen atom. Acts as a proton shuttle.
4. Protonation The hydroxyl group is protonated to form a good leaving group (water). Provides the proton for creating the leaving group.
5. Elimination The lone pair on the nitrogen forms a double bond, eliminating a water molecule. Not directly involved.
6. Deprotonation The nitrogen is deprotonated to form the neutral imine or oxime. Regenerates the catalyst for the next cycle.

This table outlines the generally accepted mechanism for acid-catalyzed imine and oxime formation. masterorganicchemistry.comlibretexts.orgredalyc.org

Transformations Involving Both Functional Groups

The unique arrangement of the bromo and acetyl groups on the quinoline scaffold allows for intricate transformations that involve the reactivity of both moieties, leading to the synthesis of complex molecular architectures.

Chemo- and Regioselectivity in Multi-Functionalized Quinoline Systems

In a multi-functionalized system like this compound, controlling the chemo- and regioselectivity of reactions is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs. mdpi.com The electronic properties of the quinoline ring are significantly influenced by the electron-withdrawing acetyl group and the bromo substituent.

For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents would guide the incoming electrophile. Conversely, in nucleophilic aromatic substitution or cross-coupling reactions, the bromine at the C5 position is the primary reactive site. The acetyl group's carbonyl can be targeted by nucleophiles, and its alpha-carbon can be functionalized via enolate chemistry. The challenge and opportunity lie in designing reaction conditions that selectively target one site without affecting the others. mdpi.commdpi.com For example, a low-temperature reaction with a soft nucleophile might favor addition to the carbonyl, whereas a palladium-catalyzed reaction is designed specifically to activate the C-Br bond. sigmaaldrich.com

Table 2: Predicted Reactivity and Selectivity of this compound

Reaction Type Reactive Site Controlling Factors Predicted Outcome
Palladium-Catalyzed Cross-Coupling C5-Br bond Catalyst, Ligand, Base Selective formation of a new C-C, C-N, or C-O bond at the C5 position.
Nucleophilic Addition C=O of the acetyl group Temperature, Nucleophile Hardness/Softness Formation of an alcohol or addition product at the C8-acetyl group.
Enolate Formation α-carbon of the acetyl group Base Strength, Temperature Generation of a nucleophilic carbon for subsequent alkylation or condensation.
Electrophilic Aromatic Substitution Quinoline Ring (e.g., C6, C7) Substituent Directing Effects, Reaction Conditions Functionalization of the quinoline core, regioselectivity determined by combined directing effects.

This table provides a conceptual overview of the selective reactions possible on the this compound scaffold.

Cascade and Tandem Reactions Utilizing the Compound's Reactivity

A cascade reaction, also known as a tandem or domino reaction, is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all within a single synthetic operation. wikipedia.org The structure of this compound is well-suited for designing such efficient transformations.

For example, a synthetic strategy could involve an initial palladium-catalyzed Sonogashira coupling at the C5-bromo position with a terminal alkyne. The newly introduced alkyne functionality could then undergo an intramolecular reaction with the acetyl group at C8 (e.g., a cyclization triggered by a base or a Lewis acid) to construct a new fused ring system. This approach avoids the isolation of intermediates, saving time, resources, and improving atom economy. wikipedia.org Such multicomponent reactions are a powerful tool in the synthesis of diverse quinoline derivatives. rsc.org

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Radical Pathways in C-H Activation and Bromination

While the title compound is already brominated, understanding the mechanism of its formation and other potential C-H functionalizations is instructive. The introduction of a bromine atom onto an aromatic ring like quinoline can proceed through radical pathways, particularly under certain conditions (e.g., high temperature or photochemical initiation).

Recent studies have explored the meta-C-H functionalization of quinolines via a redox-neutral dearomatization-rearomatization process, which can proceed through radical intermediates. nih.gov In the context of bromination, a key step involves the abstraction of a hydrogen atom from the quinoline ring by a bromine radical (Br•) to form a quinolinyl radical and HBr. This step is often the selectivity-determining step. masterorganicchemistry.com According to the Hammond postulate, the transition state for this endothermic step resembles the products (the quinolinyl radical and HBr). masterorganicchemistry.comyoutube.com Therefore, the stability of the resulting radical intermediate dictates the regioselectivity of the bromination. The C5 position of 8-acetylquinoline (B1314989) would form a specific radical intermediate whose stability, relative to radicals at other positions, would determine the reaction's success.

Catalytic Cycle Analysis in Cross-Coupling Reactions

The bromine atom at the C5 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. sigmaaldrich.com These reactions are central to modern organic synthesis and share a common mechanistic framework. youtube.comuwindsor.ca

The catalytic cycle typically involves a palladium catalyst that cycles between its Pd(0) and Pd(II) oxidation states. youtube.com

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is an oxidative addition, changing the palladium's oxidation state from 0 to +2 and forming an organopalladium(II) complex. youtube.comyoutube.com

Transmetalation (for Suzuki, Negishi, etc.): The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) complex, displacing the bromide. This step is called transmetalation. uwindsor.cayoutube.com

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled as the final product. The palladium catalyst is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com

This cycle allows for the catalytic use of the palladium metal, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position of the quinoline ring. chemrxiv.org

Table 3: The Catalytic Cycle of a Suzuki Cross-Coupling Reaction

Step Reactants Palladium Oxidation State Product of Step
Oxidative Addition This compound, Pd(0) catalyst 0 → +2 (5-Bromoquinolin-8-yl)-Pd(II)-Br complex
Transmetalation Organopalladium(II) complex, Organoboron reagent (R-B(OR)₂) +2 (5-Bromoquinolin-8-yl)-Pd(II)-R complex
Reductive Elimination Di-organopalladium(II) complex +2 → 0 5-R-8-acetylquinoline, Pd(0) catalyst

This table summarizes the key stages in a typical palladium-catalyzed Suzuki cross-coupling reaction involving this compound. youtube.comuwindsor.cayoutube.com

Derivatization and Functionalization Strategies

Synthesis of Novel Quinoline (B57606) Derivatives Incorporating the 1-(5-Bromoquinolin-8-yl)ethanone Scaffold

The core structure of this compound serves as a robust platform for the development of new quinoline-based compounds. Synthetic strategies often focus on the modification of the bromine and acetyl groups to introduce new functionalities and build molecular complexity.

The incorporation of heterocyclic rings is a common strategy in drug discovery to modulate physicochemical properties and biological activity. The acetyl group of this compound can serve as a precursor for the construction of various heterocyclic systems. For instance, condensation of the ethanone (B97240) with hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) moieties, while the use of azides can facilitate the construction of triazoles through "click chemistry" or other cycloaddition reactions. These reactions provide a straightforward route to novel hybrid molecules combining the quinoline core with other important pharmacophores.

Starting MaterialReagentResulting Heterocycle
This compoundHydrazinePyrazole-substituted quinoline
This compoundHydroxylamineIsoxazole-substituted quinoline
This compoundAzide sourceTriazole-substituted quinoline

The bromine atom at the C5-position of the quinoline ring is a prime site for the introduction of new carbon-carbon bonds through various cross-coupling reactions. This allows for the elaboration of side chains and the attachment of diverse alkyl and aryl substituents, significantly expanding the chemical space accessible from this scaffold.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The Suzuki coupling , which utilizes boronic acids or their derivatives, enables the introduction of a wide range of aryl and heteroaryl groups. mdpi.com The Sonogashira coupling , on the other hand, facilitates the formation of a carbon-carbon bond between the quinoline core and a terminal alkyne, providing access to alkynyl-substituted quinolines which can be further functionalized. The Heck reaction offers a method to introduce alkenyl substituents by coupling with alkenes. These reactions are generally high-yielding and tolerate a broad range of functional groups, making them ideal for the late-stage functionalization of the this compound scaffold.

Cross-Coupling ReactionReagent TypeIntroduced Substituent
Suzuki CouplingAryl/heteroaryl boronic acidAryl/heteroaryl group
Sonogashira CouplingTerminal alkyneAlkynyl group
Heck ReactionAlkeneAlkenyl group

Application as a Building Block in Complex Molecular Architectures

Beyond the synthesis of simple derivatives, this compound serves as a key intermediate for the construction of more complex and polycyclic molecular frameworks.

The functional groups on this compound can participate in annulation reactions to build additional rings onto the quinoline core, leading to the formation of polycyclic systems. For example, the acetyl group can be a handle for intramolecular cyclization reactions, while the bromine atom can be used in transition metal-catalyzed cascade reactions that form multiple rings in a single step. These strategies are crucial for the synthesis of complex natural product analogues and novel materials with unique electronic and photophysical properties.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The this compound scaffold is well-suited for DOS due to its multiple and orthogonally reactive sites. By systematically varying the reagents used to modify the bromo and acetyl groups in a combinatorial fashion, large libraries of quinoline derivatives with diverse substitution patterns and three-dimensional shapes can be rapidly generated. This approach allows for the efficient exploration of the chemical space around the quinoline core to identify compounds with desired biological activities.

Design Principles for Modifying Quinoline Frameworks

The modification of the this compound framework is guided by several key design principles aimed at achieving specific molecular properties. A common strategy involves the chemoselective displacement of the C7-bromine in related quinoline-5,8-diones to introduce lipophilic tails, which can enhance interactions with biological targets. The presence of a methyl group on the quinoline core can also be exploited as a chemical handle for further functionalization. In the context of drug design, structural fragments from known active compounds are often incorporated into the quinoline scaffold to improve binding affinity and selectivity for a particular biological target. Molecular modeling and docking studies play a crucial role in guiding these modifications by predicting how structural changes will affect the binding of the molecule to its target protein.

Advanced Spectroscopic and Computational Characterization of 1 5 Bromoquinolin 8 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both one-dimensional and two-dimensional NMR experiments are employed to gain a complete picture of the atomic arrangement within 1-(5-Bromoquinolin-8-yl)ethanone.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the chemical environment of the hydrogen and carbon atoms in this compound.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The number of signals corresponds to the number of non-equivalent protons in the molecule. The integration of these signals provides the ratio of the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons. chemrevise.org For this compound, distinct signals are expected for the protons on the quinoline (B57606) ring and the methyl group of the ethanone (B97240) moiety.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. chemrevise.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. For this compound, signals for the carbonyl carbon, the carbons of the quinoline ring, and the methyl carbon can be identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl Protons (CH₃)~2.5~25-30
Aromatic Protons (Quinoline)~7.0-9.0~120-150
Carbonyl Carbon (C=O)-~195-205

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors, helping to piece together the fragments of the molecule. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the chemical shifts of protons with the carbon atoms to which they are directly attached. youtube.com This provides a direct link between the ¹H and ¹³C spectra, confirming which proton is bonded to which carbon. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems that are separated by heteroatoms or carbonyl groups. magritek.com

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved. bas.bg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For this compound, the key functional groups that can be identified by IR spectroscopy include:

C=O (Carbonyl) Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

C=C and C=N (Aromatic Ring) Stretches: Multiple sharp absorptions are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.

C-H (Aromatic) Stretch: Absorptions are typically observed above 3000 cm⁻¹.

C-H (Aliphatic) Stretch: Absorptions from the methyl group are expected just below 3000 cm⁻¹.

C-Br (Bromo) Stretch: A weaker absorption may be present in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Aryl Ketone)1680 - 1700
C=C, C=N (Aromatic)1400 - 1600
C-H (Aromatic)> 3000
C-H (Aliphatic)< 3000
C-Br500 - 600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment

Hyphenated techniques, which combine a separation method with mass spectrometry, are invaluable for assessing the purity of a sample and identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer for detection and identification. nih.govderpharmachemica.com This allows for the separation and identification of any volatile impurities in the this compound sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC-MS. nih.gov The sample is first separated by high-performance liquid chromatography (HPLC) based on its interactions with a stationary phase, and the eluent is then introduced into the mass spectrometer. researchgate.net This method is effective for analyzing the purity of this compound and identifying any non-volatile impurities or degradation products. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower energy occupied molecular orbitals to higher energy unoccupied molecular orbitals.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra. The maximum absorption wavelength (λmax) often corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of these transitions is influenced by the molecular structure and the solvent environment. For instance, in a study of a quinolin-2(1H)-one substituted coumarin (B35378) derivative, the calculated λmax was found to be 338.38 nm in the gas phase and 348.64 nm in DMSO, indicating a red shift in the polar solvent.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For quinoline derivatives, this technique reveals precise bond lengths, bond angles, and torsion angles, offering insights into their molecular conformation.

In a related compound, 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone, two independent molecules were found in the asymmetric unit. nih.gov A key structural feature was the twist of the ketone residue out of the plane of the quinolinyl ring, with C—C—C—C torsion angles of -1.7(6)° and -16.8(6)° for the two molecules. nih.gov This demonstrates how subtle conformational differences can exist even within the same crystal lattice. The crystal packing is often stabilized by intermolecular interactions such as C—H···O and π–π stacking. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties of molecules like this compound at the atomic level.

Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G), are commonly used for this purpose. informaticsjournals.co.in The optimized geometry provides the foundation for all subsequent computational analyses. Conformational analysis helps identify the most stable arrangement of atoms in the molecule. For example, in diheterophosphinane-2-sulfide derivatives, chair conformations were found to be more stable than twist-boat conformations. mdpi.com

Interactive Table: Optimized Geometrical Parameters of a Quinolin-2(1H)-one Substituted Coumarin Derivative (Example)

Parameter Value
Bond Angle (C1-O22-C22) 122.61°
Bond Angle (C18-C16-N14) 105.13°
Dihedral Angle (C24-C25-C27-N14) 176.09°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited to the LUMO. researchgate.net For instance, in one study, the HOMO energy was calculated to be -5.3572 eV and the LUMO energy was -2.0515 eV. researchgate.net

Interactive Table: Frontier Molecular Orbital Energies (Example)

Molecular Orbital Energy (eV)
HOMO -5.3572
LUMO -2.0515

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.comnih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.govresearchgate.net For example, studies have shown that functionals like B97D and TPSSTPSS can provide accurate predictions for ¹H-NMR chemical shifts. nih.govresearchgate.net

Similarly, vibrational frequencies can be calculated from the analytic Hessian of the energy with respect to nuclear positions. wisc.edu These calculated frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR spectra. nih.govmdpi.com

Interactive Table: Comparison of Experimental and Calculated Vibrational Frequencies (Example)

Vibrational Mode Experimental (cm⁻¹) Calculated (cm⁻¹)
C=O stretch 1680 1685
C=N stretch 1610 1615

DFT can be used to explore the potential energy surfaces of chemical reactions involving this compound and its derivatives. This allows for the investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For example, in the synthesis of quinolinone derivatives, a plausible mechanism involving nucleophilic attack followed by intramolecular cyclodehydration can be elucidated through computational modeling. nih.gov Understanding the energetics of these reactions is crucial for optimizing reaction conditions and predicting product formation.

Emerging Research Directions and Future Perspectives

Integration of 1-(5-Bromoquinolin-8-yl)ethanone in Automated Synthesis and Flow Chemistry

The complex architecture of quinoline-based molecules makes them prime candidates for the application of modern synthetic technologies. The integration of this compound into automated synthesis platforms and continuous flow chemistry systems represents a significant future direction.

Automated synthesis platforms can utilize this compound as a core scaffold for the rapid generation of extensive compound libraries. By programming sequential reactions involving its two key functional handles—the bromine atom and the acetyl group—these systems can efficiently produce a diverse array of derivatives for high-throughput screening in drug discovery and materials science. This approach dramatically accelerates the discovery-to-development timeline by minimizing manual intervention and enabling parallel synthesis.

Flow chemistry offers distinct advantages for reactions involving quinolines, which can sometimes require harsh conditions or involve hazardous reagents. Conducting reactions in a continuous flow reactor allows for precise control over parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. For instance, hazardous nitration or halogenation reactions on the quinoline (B57606) core could be performed more safely in a closed-loop flow system. The future may see the development of multi-step flow processes starting from this compound to produce complex target molecules in a single, uninterrupted sequence.

Table 1: Potential Advantages of Advanced Synthesis Technologies for this compound

TechnologyKey AdvantagesPotential Application for this compound
Automated Synthesis High-throughput library generation, reproducibility, reduced manual labor.Rapid synthesis of diverse derivatives for pharmaceutical screening.
Flow Chemistry Enhanced safety, precise reaction control, improved scalability, higher yields.Safer execution of hazardous reactions; multi-step synthesis of complex targets.

Exploration of Novel Catalytic Transformations Involving the Compound

The reactivity of this compound is largely dictated by its bromo and acetyl substituents. Future research will undoubtedly focus on leveraging these sites through novel catalytic transformations to build molecular complexity.

The carbon-bromine bond at the C5 position is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions. While foundational reactions like Suzuki, Heck, and Sonogashira couplings are known, future explorations could involve more advanced transformations such as Buchwald-Hartwig amination for the introduction of diverse nitrogen-based functional groups or C-H activation/functionalization at other positions on the quinoline ring, directed by the existing acetyl group.

The acetyl group at the C8 position offers another platform for innovation. It can serve as a precursor for various functionalities. For example, catalytic asymmetric reduction could yield chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. Furthermore, the α-carbon of the acetyl group is amenable to catalytic functionalization, such as asymmetric α-alkylation or α-amination, to introduce new stereocenters.

Table 2: Prospective Catalytic Transformations for this compound

Reactive SiteCatalytic Reaction TypePotential Outcome
C5-Bromine Buchwald-Hartwig AminationSynthesis of 5-aminoquinoline derivatives.
C5-Bromine Carbonylative CouplingsIntroduction of amide, ester, or ketone functionalities at C5.
C8-Acetyl Group Asymmetric HydrogenationFormation of chiral secondary alcohols.
C8-Acetyl Group (α-carbon) Asymmetric α-ArylationIntroduction of a new stereocenter adjacent to the carbonyl group.

Advanced Materials Science Applications

Beyond its role in medicinal chemistry, this compound holds potential as a building block for advanced functional materials. Its rigid, aromatic quinoline core can impart desirable thermal stability and photophysical properties to larger molecular or polymeric systems.

One promising area is the development of specialty polymers. The bromine and acetyl groups can be chemically modified to create reactive sites for polymerization. For instance, the compound could be converted into a diamine or diol monomer and subsequently used in the synthesis of high-performance polyamides or polyesters. The resulting polymers could exhibit unique properties such as high thermal resistance, specific optical characteristics, or metal-coordinating abilities, making them suitable for applications in specialty coatings or membranes.

Another avenue of exploration is in the field of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The quinoline nitrogen and the acetyl oxygen can act as a bidentate chelation site for metal ions, making this compound a candidate for designing new ligands. After modification, these ligands could be assembled into highly ordered, porous frameworks with potential applications in gas storage, separation, or heterogeneous catalysis.

Theoretical Prediction of Undiscovered Reactivity

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental research. Applying these methods to this compound can help uncover novel reactivity and streamline the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to map the electron density distribution of the molecule, identifying the most nucleophilic and electrophilic sites. This allows for the prediction of its reactivity in various reactions, such as its regioselectivity in electrophilic aromatic substitutions. Furthermore, computational modeling can predict the molecule's electronic properties, including its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for forecasting its behavior in photochemical reactions or its potential as an electronic material.

Reaction mechanisms can also be modeled to calculate transition state energies and activation barriers. This information is invaluable for optimizing reaction conditions or for predicting the feasibility of entirely new, undiscovered transformations, thereby saving significant experimental time and resources.

Development of Sustainable Synthetic Routes

As the principles of green chemistry become increasingly integral to chemical manufacturing, developing sustainable synthetic routes to key intermediates like this compound is a critical future objective. Traditional syntheses, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts (e.g., aluminum chloride) and volatile organic solvents, which generate significant chemical waste.

Future research will likely focus on several key areas to improve the sustainability of its synthesis:

Catalyst Development: Replacing homogeneous catalysts like AlCl₃ with recyclable, solid acid catalysts such as zeolites or functionalized resins could drastically reduce waste and simplify product purification.

Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents, supercritical fluids (like CO₂), or even solvent-free conditions (mechanochemistry), would minimize the environmental impact of the synthesis.

Process Intensification: Utilizing technologies like microwave-assisted synthesis can reduce reaction times from hours to minutes, leading to significant energy savings.

Atom Economy: Designing new synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry that could be applied to create more efficient routes to the target compound.

By focusing on these areas, the chemical community can ensure that the production of valuable building blocks like this compound is both economically viable and environmentally responsible.

Conclusion

Summary of Key Academic Contributions

1-(5-Bromoquinolin-8-yl)ethanone stands as a compound of significant interest due to its versatile chemical nature. Its synthesis, achievable through established methods like Friedel-Crafts acylation, provides access to a key building block. The presence of reactive ketone and bromo functionalities allows for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. In medicinal chemistry, it serves as a scaffold for the development of potential enzyme inhibitors and novel antimicrobial agents, leveraging the known bioactivity of the quinoline (B57606) core. In materials science, its rigid structure and coordinating atoms make it a promising candidate for the construction of new polymers and metal-organic frameworks with tailored properties.

Unanswered Questions and Future Research Avenues

Despite its potential, specific experimental data for this compound remains relatively scarce in peer-reviewed literature. Future research should focus on the detailed experimental validation of its synthesis and the comprehensive characterization of its physical and chemical properties. A crucial next step would be the exploration of its reactivity in a broader range of chemical transformations to expand its synthetic utility.

In the realm of medicinal chemistry, the synthesis and biological evaluation of a diverse library of derivatives are warranted to fully explore its potential as a source of new therapeutic agents. Structure-activity relationship (SAR) studies would be invaluable in guiding the design of more potent and selective compounds.

For materials science, the synthesis and characterization of polymers and MOFs incorporating this building block are key research avenues. Investigating the properties of these materials, such as their porosity, thermal stability, and catalytic activity, could unlock new applications in areas like gas separation, sensing, and catalysis. The impact of the bromo substituent on the properties of the resulting materials is another area ripe for investigation.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Bromoquinolin-8-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination or Friedel-Crafts acylation of quinoline derivatives. For example:

  • Step 1: Start with 8-hydroxyquinoline. Protect the hydroxyl group (e.g., benzyl ether formation) to avoid side reactions during bromination .
  • Step 2: Brominate at the 5-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in DMF .
  • Step 3: Deprotect the hydroxyl group and introduce the acetyl moiety via nucleophilic substitution or ketone formation.

Key Considerations:

  • Monitor reaction progress using TLC (silica gel, hexane:EtOAc 7:3) .
  • Optimize stoichiometry (e.g., 1.2 equivalents of NBS) to minimize over-bromination.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of methanol:water (70:30) at 254 nm. Purity >95% is acceptable for most studies .
  • NMR: Key signals include:
    • ¹H NMR (CDCl₃): Quinoline protons (δ 8.5–9.2 ppm), acetyl group (δ 2.6 ppm, singlet) .
    • ¹³C NMR: Carbonyl resonance at ~200 ppm .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 264.0 (calculated for C₁₁H₈BrNO⁺) .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability: Susceptible to hydrolysis under acidic/alkaline conditions. Avoid prolonged exposure to light due to bromine’s photolability .
  • Storage: Keep in amber vials at –20°C under inert gas (argon/nitrogen). Use desiccants (silica gel) to prevent moisture absorption .

Q. How does the solubility profile of this compound impact experimental design?

Methodological Answer:

  • High Solubility: In DMSO (≥50 mg/mL) and dichloromethane.
  • Low Solubility: In water (<0.1 mg/mL).
    Application Tip: For biological assays, dissolve in DMSO and dilute with buffer (final DMSO ≤0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in quinoline derivatives?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Bromination favors the 5-position due to electron-donating effects from the quinoline nitrogen, which activates adjacent positions. Computational studies (DFT) show lower activation energy for 5-bromination vs. 7-bromination .
  • Experimental Validation: Compare reaction outcomes using substituent-directing groups (e.g., methoxy) to probe electronic effects .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Factors:
    • Solvent polarity (DMF vs. CCl₄) affects NBS reactivity .
    • Trace moisture can hydrolyze intermediates, reducing yield .
  • Resolution: Conduct controlled replicate experiments under anhydrous conditions and characterize intermediates via IR (C=O stretch at 1680 cm⁻¹) .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Modeling: Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to calculate frontier molecular orbitals (FMOs). Lower LUMO energy (–1.8 eV) suggests susceptibility to nucleophilic attack .
  • Docking Studies: Predict binding affinity with biological targets (e.g., kinases) using AutoDock Vina .

Q. How does the bromine atom influence the compound’s biological activity in antimicrobial assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Bromine enhances lipophilicity, improving membrane penetration. Compare MIC values against E. coli for brominated vs. non-brominated analogs .
  • Experimental Design: Use disk diffusion assays (Mueller-Hinton agar) with 10 µg/mL compound concentration .

Q. What strategies enable selective functionalization of the acetyl group without affecting the bromine?

Methodological Answer:

  • Protection-Deprotection: Temporarily protect the acetyl group as a ketal (e.g., ethylene glycol) using p-toluenesulfonic acid (PTSA) catalyst .
  • Selective Reduction: Use NaBH₄ in ethanol to reduce the acetyl group to –CH₂OH while preserving the C–Br bond .

Q. How do researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Standardization: Calibrate instruments with certified reference materials (e.g., NIST-traceable NMR standards) .
  • Collaborative Validation: Share raw data (e.g., JCAMP-DX files) via platforms like PubChem to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.